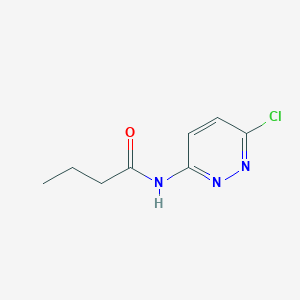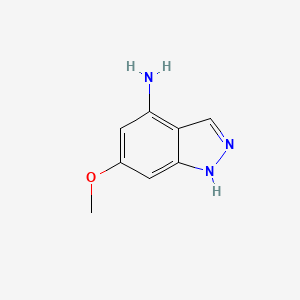
N-(6-chloropyridazin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(6-chloropyridazin-3-yl)butanamide” has been reported in the literature . For instance, 3,8-Diazabicyclo [3.2.1]octane, 2,5-diazabicyclo [2.2.1]heptane, piperazine, and homopiperazine derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group, were synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . A molecular modeling study allowed the location of their preferred conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available literature .Scientific Research Applications
N-(6-chloropyridazin-3-yl)butanamide has found various applications in scientific research, mainly due to its ability to act as a catalyst in organic synthesis reactions. It has been used to synthesize various organic compounds, such as amino acids, peptides, and nucleosides. This compound has also been used in the synthesis of polymers and other materials, such as polyurethanes and polyamides. In addition, this compound has been used in the synthesis of drugs and other pharmaceuticals, as well as in the production of biodegradable plastics.
Mechanism of Action
N-(6-chloropyridazin-3-yl)butanamide acts as a catalyst in organic synthesis reactions by facilitating the formation of new bonds between two molecules. The mechanism of action involves the deprotonation of the 6-chloropyridazine to form the anion, which then reacts with the butanamide to form the desired product. This reaction occurs in the presence of a base, such as sodium hydroxide, and proceeds in two steps.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, and has been used in the treatment of certain infections. In addition, it has been found to possess anti-inflammatory and analgesic properties, and has been used to treat various inflammatory and pain-related conditions. This compound has also been found to have antioxidant activity, and has been used to treat certain types of cancer.
Advantages and Limitations for Lab Experiments
N-(6-chloropyridazin-3-yl)butanamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is relatively stable and has a wide range of applications. However, this compound also has some limitations. It is highly toxic, and should be handled with care. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for the use of N-(6-chloropyridazin-3-yl)butanamide in scientific research. It could be used in the synthesis of new drugs and other pharmaceuticals, as well as in the production of novel materials. In addition, it could be further investigated for its potential applications in cancer therapy, as well as its possible use in the treatment of other diseases. Finally, this compound could be studied for its potential use in the synthesis of biodegradable plastics and other materials.
Synthesis Methods
N-(6-chloropyridazin-3-yl)butanamide can be synthesized from the reaction of 6-chloropyridazine and butanamide. This reaction occurs in the presence of a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the 6-chloropyridazine is deprotonated to form the anion, which then reacts with the butanamide to form the desired product. The reaction is generally carried out in an aqueous solution at a temperature of around 100°C.
Safety and Hazards
Safety data sheets for “N-(6-chloropyridazin-3-yl)butanamide” are available and provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
Properties
IUPAC Name |
N-(6-chloropyridazin-3-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-2-3-8(13)10-7-5-4-6(9)11-12-7/h4-5H,2-3H2,1H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIACUARPGOFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647524 |
Source


|
| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868948-12-3 |
Source


|
| Record name | N-(6-Chloropyridazin-3-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)
![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)
![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)
![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)
![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)




